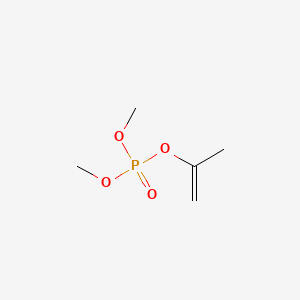
Dimethyl Isopropenyl Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl Isopropenyl Phosphate is an organophosphorus compound with the molecular formula C5H11O4P. It is a colorless oil and is known for its applications in various chemical reactions and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl Isopropenyl Phosphate can be synthesized through various methods, including the reaction of phosphorus nucleophiles with diaryliodonium salts under visible-light illumination . This method provides a large variety of aryl phosphonates and proceeds smoothly, tolerating various functionalities.
Industrial Production Methods
Industrial production of dimethyl prop-1-en-2-yl phosphate often involves the use of palladium catalysts and microwave irradiation to achieve quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides . This method ensures high yields and retention of configuration at the phosphorus center and in the vinyl moiety.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl Isopropenyl Phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, particularly with aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium catalysts: For cross-coupling reactions.
Diaryliodonium salts: For substitution reactions.
Visible-light illumination: To facilitate smooth reactions.
Major Products Formed
The major products formed from these reactions include various aryl phosphonates and phosphates, which are valuable in different industrial applications .
Applications De Recherche Scientifique
Dimethyl Isopropenyl Phosphate has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of aryl phosphonates and other organophosphorus compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl prop-1-en-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. It can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of catalysts and specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl prop-2-en-1-yl phosphate: Similar in structure but differs in the position of the double bond.
Dimethyl prop-1-en-1-yl phosphate: Another isomer with a different arrangement of atoms.
Uniqueness
Dimethyl Isopropenyl Phosphate is unique due to its specific reactivity and the ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and industrial processes sets it apart from other similar compounds .
Propriétés
IUPAC Name |
dimethyl prop-1-en-2-yl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O4P/c1-5(2)9-10(6,7-3)8-4/h1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUBBNMVLUHMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OP(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O4P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














